4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one
Description
4-Methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold, a lactone-based structure with a fused aromatic system. This compound features a methyl group at position 4 and a 1-methyl-2-oxopropoxy substituent at position 3 (Figure 1). Its molecular formula is C₁₉H₁₆O₅ (calculated from IUPAC name), with a molecular weight of 324.33 g/mol. The compound is cataloged under CAS 17481-27-5 and is utilized in pharmacological research, particularly in studies targeting enzyme inhibition.
Properties
IUPAC Name |
4-methyl-3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-10-16(21-12(3)11(2)19)9-8-14-13-6-4-5-7-15(13)18(20)22-17(10)14/h4-9,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVVXOPIXJLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395783 | |
| Record name | 4-Methyl-3-[(3-oxobutan-2-yl)oxy]-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314744-87-1 | |
| Record name | 4-Methyl-3-[(3-oxobutan-2-yl)oxy]-6H-dibenzo[b,d]pyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Substituent Variations in 3-Position
The 3-position of the benzo[c]chromen-6-one scaffold is critical for modulating biological activity. Below is a comparative analysis of substituents in similar derivatives:
Key Observations :
- Alkoxy Chains : Derivatives with linear alkoxy chains (e.g., butoxy, pentyloxy) show enhanced PDE2 inhibition, with optimal activity at ~5 carbons . The target compound’s branched 1-methyl-2-oxopropoxy group introduces steric and electronic effects distinct from linear chains.
- Hydroxyl Groups : Bis-hydroxyl derivatives (e.g., 3,8-dihydroxy) exhibit high selectivity for estrogen receptor beta (ERβ), highlighting the scaffold’s versatility for diverse targets.
Impact of Substituent Lipophilicity and Steric Effects
- Lipophilicity : The 1-methyl-2-oxopropoxy group in the target compound has intermediate lipophilicity (LogP estimated ~2.5), compared to pentyloxy (LogP ~3.5) and hydroxyl (LogP ~1.2). This balance may optimize membrane permeability and target engagement.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
